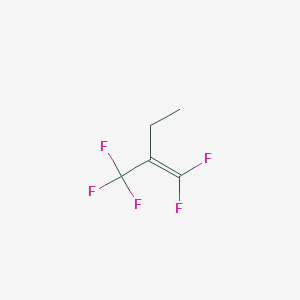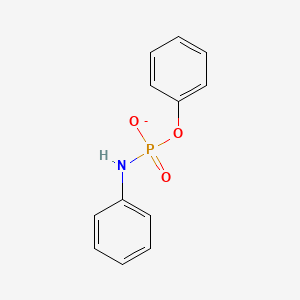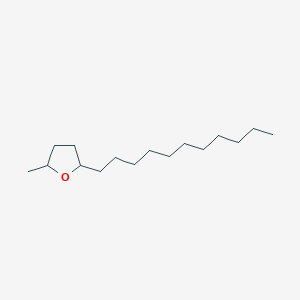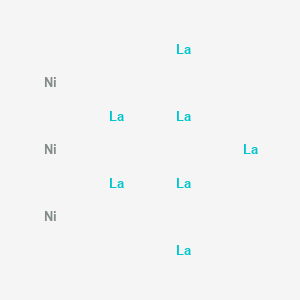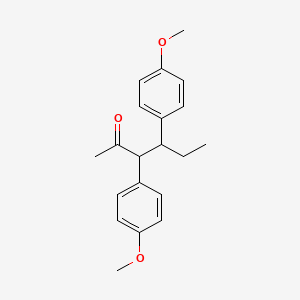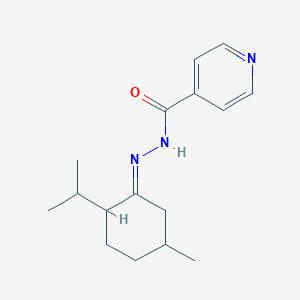
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate is an organic compound that belongs to the ester class of chemicals. This compound is characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a pentane chain, which is further esterified with nonanoic acid. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The unique structure of this compound makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate typically involves the esterification reaction between 1,5-Bis(oxolan-2-yl)pentan-3-ol and nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization.
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification methods such as chromatography can also be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically targets the oxolane rings, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction results in the formation of the corresponding alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate has several applications in scientific research:
Chemistry: The compound is used as a model ester in studies related to esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the metabolism of esters and their interactions with enzymes such as esterases.
Medicine: The compound’s potential pharmacological properties are explored in drug development, particularly in the design of prodrugs that can be activated by esterases in the body.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate involves its interaction with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, the compound is broken down into its constituent alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate can be compared with other similar esters, such as:
1,5-Bis(oxolan-2-yl)pentan-3-yl propanoate: This compound has a shorter carboxylic acid chain compared to the nonanoate ester, which may result in different physical and chemical properties.
1,5-Bis(oxolan-2-yl)pentan-3-yl butanoate: Similar to the propanoate ester, this compound has a different chain length, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
5453-27-0 |
|---|---|
Molekularformel |
C22H40O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1,5-bis(oxolan-2-yl)pentan-3-yl nonanoate |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-12-22(23)26-21(15-13-19-10-8-17-24-19)16-14-20-11-9-18-25-20/h19-21H,2-18H2,1H3 |
InChI-Schlüssel |
IZUINEIOLHLHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


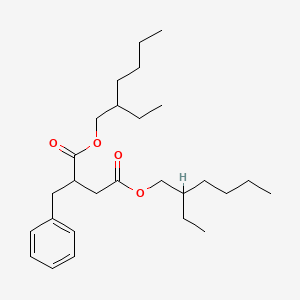
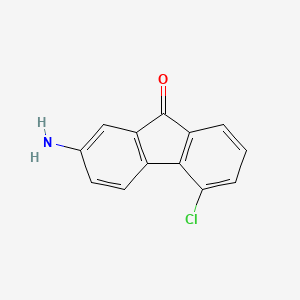




![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
